molecular formula C19H17ClN2O3S2 B11120404 4-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine

4-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine

Cat. No.: B11120404
M. Wt: 420.9 g/mol
InChI Key: IHUSAMMFIZAKRG-UHFFFAOYSA-N
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Description

4-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiazole ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Coupling with Phenyl Group: The thiazole derivative is then coupled with a phenyl group through a Suzuki coupling reaction using a palladium catalyst.

    Sulfonylation: The phenylthiazole intermediate is sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxyaniline: A compound with a similar phenyl group but different functional groups.

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Shares the sulfonyl group but has different aromatic substitutions.

    3-(4-Methoxyphenyl)butanoic acid: Contains a phenyl group with different substituents.

Uniqueness

4-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine is unique due to its combination of a morpholine ring, sulfonyl group, and thiazole ring with a chlorophenyl substitution. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C19H17ClN2O3S2

Molecular Weight

420.9 g/mol

IUPAC Name

4-[3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl]sulfonylmorpholine

InChI

InChI=1S/C19H17ClN2O3S2/c20-16-6-4-14(5-7-16)19-21-18(13-26-19)15-2-1-3-17(12-15)27(23,24)22-8-10-25-11-9-22/h1-7,12-13H,8-11H2

InChI Key

IHUSAMMFIZAKRG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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